3-Bromo-9-chloro-5-methylacridine
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Overview
Description
3-Bromo-9-chloro-5-methylacridine: is a chemical compound with the molecular formula C14H9BrClN . It belongs to the acridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9-chloro-5-methylacridine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of 5-methylacridine. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high yield and purity of the compound through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-9-chloro-5-methylacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridine derivatives .
Scientific Research Applications
3-Bromo-9-chloro-5-methylacridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Bromo-9-chloro-5-methylacridine involves its interaction with biological molecules. It can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can inhibit the activity of enzymes such as topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Acridine: The parent compound of 3-Bromo-9-chloro-5-methylacridine, known for its broad range of biological activities.
9-Chloroacridine: Similar in structure but lacks the bromine and methyl groups.
5-Methylacridine: Lacks the bromine and chlorine atoms but shares the methyl group.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other acridine derivatives .
Properties
CAS No. |
88914-98-1 |
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Molecular Formula |
C14H9BrClN |
Molecular Weight |
306.58 g/mol |
IUPAC Name |
3-bromo-9-chloro-5-methylacridine |
InChI |
InChI=1S/C14H9BrClN/c1-8-3-2-4-11-13(16)10-6-5-9(15)7-12(10)17-14(8)11/h2-7H,1H3 |
InChI Key |
OYGFBPGSCUVNPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)Br)Cl |
Origin of Product |
United States |
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